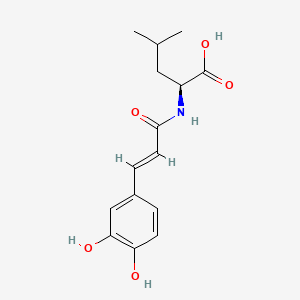
N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-leucine is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dihydroxyphenyl group and a leucine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-leucine typically involves the condensation of 3,4-dihydroxybenzaldehyde with L-leucine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include catalysts such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-leucine undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers or esters
Wissenschaftliche Forschungsanwendungen
N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-leucine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-leucine involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress levels. The leucine moiety may interact with amino acid transporters and enzymes, affecting protein synthesis and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-tyrosine
- N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-phenylalanine
Uniqueness
N-((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-leucine is unique due to its specific combination of a dihydroxyphenyl group and a leucine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
959927-47-0 |
|---|---|
Molekularformel |
C15H19NO5 |
Molekulargewicht |
293.31 g/mol |
IUPAC-Name |
(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C15H19NO5/c1-9(2)7-11(15(20)21)16-14(19)6-4-10-3-5-12(17)13(18)8-10/h3-6,8-9,11,17-18H,7H2,1-2H3,(H,16,19)(H,20,21)/b6-4+/t11-/m0/s1 |
InChI-Schlüssel |
OLBHHFOSTWXOHD-MALLOTDXSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)/C=C/C1=CC(=C(C=C1)O)O |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C=CC1=CC(=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















